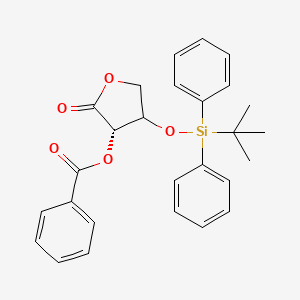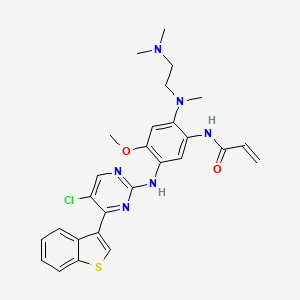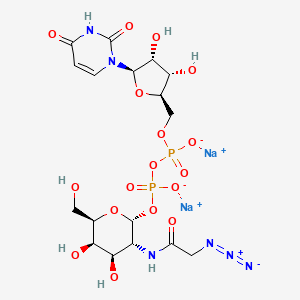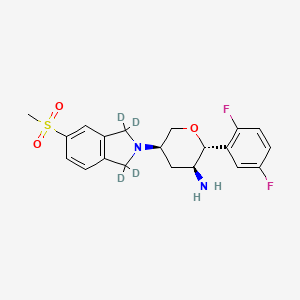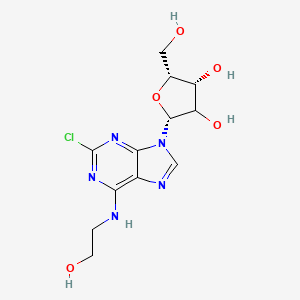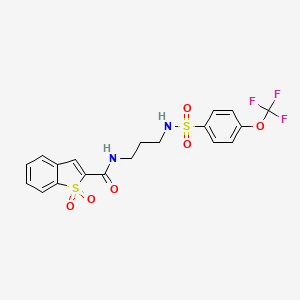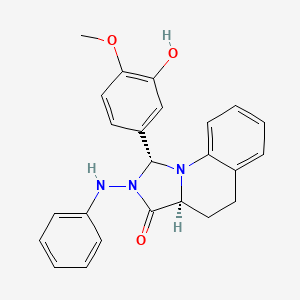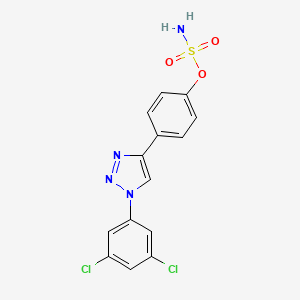
D-talose-18O6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-talose-18O6: is a rare sugar molecule that has been isotopically labeled with oxygen-18. This compound is a derivative of D-talose, a hexose sugar with the molecular formula C6H12O6. The isotopic labeling with oxygen-18 makes it particularly useful in various scientific research applications, including metabolic studies and environmental analysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: D-talose-18O6 can be synthesized through the epimerization of D-galactose using specific catalysts. One method involves the use of molybdenum oxide (MoO3) as a solid acid catalyst, which facilitates the C1–C2 carbon shift to yield D-talose . The reaction conditions typically include a temperature of 120°C and a reaction time of 30 minutes.
Industrial Production Methods: Industrial production of this compound often involves the use of biological enzymes due to their specificity and efficiency. Enzymes such as L-rhamnose isomerase and ribose-5-phosphate isomerase are commonly used for the isomerization of D-galactose to D-talose . These methods are advantageous as they offer high yields and are environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions: D-talose-18O6 undergoes various chemical reactions, including:
Oxidation: D-talose can be oxidized to form D-talonic acid.
Reduction: Reduction of D-talose can yield D-talitol.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Nitric acid (HNO3) is commonly used as an oxidizing agent.
Reduction: Sodium borohydride (NaBH4) is often used for reduction reactions.
Substitution: Reagents such as acetic anhydride (for acetylation) and methyl iodide (for methylation) are used under specific conditions.
Major Products:
Oxidation: D-talonic acid
Reduction: D-talitol
Substitution: Acetylated or methylated derivatives of D-talose
Wissenschaftliche Forschungsanwendungen
D-talose-18O6 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways of carbohydrate metabolism.
Medicine: Utilized in clinical diagnostics and imaging due to its isotopic labeling.
Industry: Applied in the production of rare sugars and as a food additive due to its unique properties.
Wirkmechanismus
The mechanism by which D-talose-18O6 exerts its effects involves its interaction with specific enzymes and molecular targets. For example, in metabolic studies, the isotopic labeling allows researchers to track the compound through various biochemical pathways. The interaction with enzymes such as isomerases and oxidases facilitates the conversion of this compound into other metabolites, providing insights into metabolic processes .
Vergleich Mit ähnlichen Verbindungen
D-galactose: A precursor in the synthesis of D-talose.
D-allose: Another rare sugar with similar properties and applications.
D-tagatose: Used in food and pharmaceutical industries for its low-calorie properties.
Uniqueness: D-talose-18O6 is unique due to its isotopic labeling with oxygen-18, which enhances its utility in research applications. This labeling allows for precise tracking and analysis in metabolic and environmental studies, setting it apart from other similar compounds.
Eigenschaften
Molekularformel |
C6H12O6 |
|---|---|
Molekulargewicht |
192.15 g/mol |
IUPAC-Name |
(2S,3S,4S,5R)-2,3,4,5,6-pentakis(18O)(oxidanyl)hexan(18O)al |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6+/m1/s1/i7+2,8+2,9+2,10+2,11+2,12+2 |
InChI-Schlüssel |
GZCGUPFRVQAUEE-XTNLUFLUSA-N |
Isomerische SMILES |
C([C@H]([C@@H]([C@@H]([C@@H](C=[18O])[18OH])[18OH])[18OH])[18OH])[18OH] |
Kanonische SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



